molecular formula C12H18ClNO2 B12980264 Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride

Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride

Cat. No.: B12980264
M. Wt: 243.73 g/mol
InChI Key: IMSRHVSVKFXLDM-MERQFXBCSA-N
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Description

Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is known for its unique chemical structure, which includes an amino group, a methyl ester, and a dimethylphenyl group. This compound is often used in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylbenzaldehyde and (S)-alanine.

    Formation of Intermediate: The aldehyde is first reacted with (S)-alanine in the presence of a reducing agent to form the corresponding amino alcohol.

    Esterification: The amino alcohol is then esterified using methanol and an acid catalyst to form the methyl ester.

    Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative that can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-3-amino-3-phenylpropanoate hydrochloride: Lacks the dimethyl substitution on the phenyl ring.

    Methyl (S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride: Has a single methyl substitution on the phenyl ring.

    Methyl (S)-3-amino-3-(3,5-dimethylphenyl)propanoate hydrochloride: Has dimethyl substitutions at different positions on the phenyl ring.

Uniqueness

Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 2 and 5 positions of the phenyl ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(2,5-dimethylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-8-4-5-9(2)10(6-8)11(13)7-12(14)15-3;/h4-6,11H,7,13H2,1-3H3;1H/t11-;/m0./s1

InChI Key

IMSRHVSVKFXLDM-MERQFXBCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@H](CC(=O)OC)N.Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CC(=O)OC)N.Cl

Origin of Product

United States

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